3,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Description

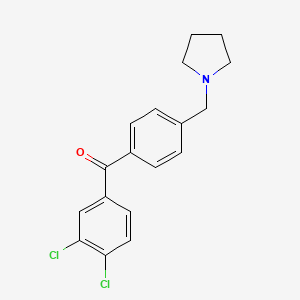

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-85-7) is a benzophenone derivative characterized by two chlorine atoms at the 3- and 4-positions of one aromatic ring and a pyrrolidinomethyl group at the para position of the second aromatic ring. Its molecular formula is C₁₈H₁₇Cl₂NO, with a molecular weight of 334.25 g/mol . This compound belongs to a class of substituted benzophenones, which are widely studied for their synthetic versatility in organic chemistry, particularly in the construction of xanthones and azaxanthones via cyclization reactions . The pyrrolidinomethyl substituent introduces a tertiary amine functionality, which may influence electronic properties, solubility, and biological activity compared to simpler benzophenone analogs.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQJXLNZTMBMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642767 | |

| Record name | (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-85-7 | |

| Record name | Methanone, (3,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-4’-pyrrolidinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Dichloro-4’-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogenation Patterns

The positional arrangement of substituents significantly impacts physicochemical and functional properties. Key analogs include:

| Compound Name | Substituents | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone | Cl (3,4), pyrrolidinomethyl (4') | C₁₈H₁₇Cl₂NO | 898776-85-7 | 334.25 |

| 2,5-Dichloro-4'-pyrrolidinomethyl benzophenone | Cl (2,5), pyrrolidinomethyl (4') | C₁₈H₁₇Cl₂NO | 898776-83-5 | 334.25 |

| 3,5-Dichloro-4'-pyrrolidinomethyl benzophenone | Cl (3,5), pyrrolidinomethyl (4') | C₁₈H₁₇Cl₂NO | 898776-87-9 | 334.25 |

Key Observations :

- Steric and Electronic Effects : The 3,4-dichloro configuration creates a steric hindrance that may slow cyclization reactions compared to 2,5- or 3,5-dichloro isomers, where chlorine atoms are farther apart .

- Reactivity: The para-substituted pyrrolidinomethyl group enhances nucleophilicity at the carbonyl carbon, facilitating intramolecular cyclization in xanthone synthesis .

Functional Group Variations

2.2.1 Amine Substituents

Replacing the pyrrolidine ring with other amines alters electronic and steric profiles:

Key Observations :

- Polarity: Morpholinomethyl derivatives are more polar than pyrrolidinomethyl analogs, affecting solubility in organic solvents .

- Biological Activity : Thiomorpholine derivatives may exhibit distinct pharmacokinetic profiles due to sulfur’s electron-withdrawing effects .

2.2.2 Non-Amine Substituents

Key Observations :

- Thermal Stability: Methylthio-substituted benzophenones exhibit higher predicted boiling points (~443.5°C) compared to amine-containing analogs, suggesting stronger intermolecular forces .

- Metabolic Resistance : Fluorinated derivatives are less prone to oxidative degradation, making them suitable for applications requiring prolonged stability .

Thermal and Chemical Stability

- Thermal Degradation: Dichlorinated benzophenones generally show stability up to 300°C, with decomposition pathways involving loss of chlorine and amine groups .

- Comparative Data: Pyrrolidinomethyl derivatives: Stable under standard storage conditions but degrade in strong acidic/basic environments due to amine protonation or hydrolysis . Methylthio derivatives: Higher thermal stability (predicted boiling point ~443.5°C) due to sulfur’s covalent bonding .

Biological Activity

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (DCB) is a synthetic compound belonging to the benzophenone derivatives class, notable for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DCB, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C18H17Cl2NO

- CAS Number : 898776-85-7

- Structure : DCB features two chlorine atoms at the 3 and 4 positions on the benzene ring and a pyrrolidinomethyl group at the 4' position.

DCB's biological activity is attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects. The precise molecular pathways involved remain under investigation, but potential targets include:

- Enzymes : DCB may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors could influence signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

Research into the biological properties of DCB has highlighted several areas of interest:

Anticancer Properties

Studies have indicated that DCB could possess anticancer activity. In vitro assays have shown that DCB can induce apoptosis in cancer cell lines, although further research is required to elucidate its efficacy and safety in vivo.

Research Findings

A review of available literature reveals limited but promising data regarding DCB's biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against specific bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Cytotoxicity | Assays indicate cytotoxic effects at high doses |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that DCB exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, suggesting potential therapeutic applications in treating bacterial infections.

- Anticancer Investigation : In vitro studies on human cancer cell lines revealed that DCB could trigger apoptotic pathways, leading to reduced cell viability. Further research is needed to confirm these effects in animal models.

Comparative Analysis with Similar Compounds

DCB's unique structure allows for distinct biological interactions compared to its analogs:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3,4-Dichlorobenzophenone | C13H8Cl2O | Lacks pyrrolidinomethyl group |

| 4'-Pyrrolidinomethyl benzophenone | C16H17NO | Lacks chlorine substituents |

| 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone | C18H17Cl2NO | Different chlorine positioning |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.